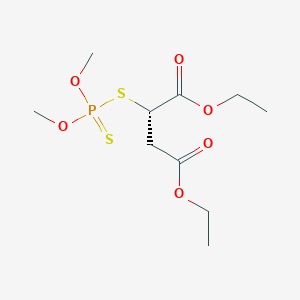![molecular formula C19H22Cl2N4O B1249108 2-(3,4-Dichlorophenyl)-1-(4-(pyrrolidin-1-ylmethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone CAS No. 145544-79-2](/img/structure/B1249108.png)
2-(3,4-Dichlorophenyl)-1-(4-(pyrrolidin-1-ylmethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone
概要
説明
BRL 52974は、選択的カッパオピオイド受容体作動薬として知られている化学化合物です。これは、テトラヒドロイミダゾピリジンコアに付加されたピロリジニルメチル基とジクロロフェニルアセチル基の存在によって構造的に特徴付けられます。この化合物は、その薬理学的効果、特にカッパオピオイド受容体に作用することによる利尿作用について研究されてきました。
科学的研究の応用
BRL 52974 has been extensively studied for its scientific research applications, particularly in the fields of pharmacology and medicine. Some key applications include:
Pharmacological Studies: It is used to study the effects of kappa opioid receptor activation, including its role in diuresis, analgesia, and anti-pruritic activity.
Medical Research: The compound is investigated for its potential therapeutic applications in conditions such as hypertension, cerebral edema, and cirrhosis, where diuresis is beneficial.
Biological Research: BRL 52974 is used to explore the mechanisms of kappa opioid receptor signaling and its impact on various physiological processes.
準備方法
合成経路と反応条件
BRL 52974の合成には、テトラヒドロイミダゾピリジンコアの調製から始まる複数のステップが含まれます。主なステップには以下が含まれます。
テトラヒドロイミダゾピリジンコアの形成: これは一般的に、適切な前駆体を含む環化反応によって達成されます。
ピロリジニルメチル基の導入: このステップには、塩基性条件下でコア構造をピロリジニルメチルハライドでアルキル化することが含まれます。
ジクロロフェニルアセチル基の付加: これは通常、塩基の存在下でジクロロフェニルアセチルクロリドを使用してアシル化反応によって行われます。
工業的生産方法
BRL 52974の工業的生産は、同様の合成経路に従う可能性がありますが、収量と純度を最適化して、より大規模に行われます。これには、一貫した品質と効率を確保するために、連続フローリアクターと自動合成装置を使用することが含まれる場合があります。
化学反応の分析
反応の種類
BRL 52974は、次のものを含むいくつかのタイプの化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。
還元: 還元反応を使用して、コア構造に付加された官能基を変更することができます。
置換: ピロリジニルメチル基とジクロロフェニルアセチル基は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: 求核置換反応には通常、水素化ナトリウムやハロアルカンなどの試薬が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってヒドロキシル化された誘導体が生成される可能性があり、還元によって脱酸素化された化合物が生成される可能性があります。
科学研究への応用
BRL 52974は、特に薬理学と医学の分野において、その科学研究への応用について広く研究されてきました。主要な用途には以下が含まれます。
薬理学的試験: これは、利尿、鎮痛、抗掻痒作用における役割を含む、カッパオピオイド受容体活性化の影響を研究するために使用されます。
医学研究: この化合物は、高血圧、脳浮腫、肝硬変などの利尿が有益な状態における潜在的な治療的用途について調査されています。
生物学研究: BRL 52974は、カッパオピオイド受容体シグナル伝達のメカニズムとそのさまざまな生理学的プロセスへの影響を探るために使用されます。
作用機序
BRL 52974は、主にカッパオピオイド受容体の活性化を通じてその効果を発揮します。これらの受容体は、活性化されると、視床下部と下垂体後葉からの抗利尿ホルモンの放出を阻害するGタンパク質共役受容体です。これは、電解質の排泄を変更せずに水の排泄量が増加し、利尿作用をもたらします。さらに、カッパオピオイド受容体の活性化は、副腎髄質からのアドレナリン、ノルアドレナリン、ドーパミンなどの神経伝達物質の放出を調節することができます。
類似の化合物との比較
BRL 52974は、次のような他のカッパオピオイド受容体作動薬と比較されることがよくあります。
BRL 52656: この化合物は、血液脳関門を自由に透過し、BRL 52974と比較して利尿を誘発する能力が強いです。
BRL 53114: BRL 52656と同様に、これも血液脳関門を通過し、利尿効果の効力が強いです。
U50,488: 利尿作用と鎮痛作用で知られる別のカッパオピオイド受容体作動薬です。
BRL 52974の独自性は、血液脳関門を通過する能力が限定されていることにあり、BRL 52656やBRL 53114と比較して、中枢神経系への影響が弱くなっています。 .
類似化合物との比較
BRL 52974 is often compared with other kappa opioid receptor agonists, such as:
BRL 52656: This compound freely penetrates the blood-brain barrier and is more potent in inducing diuresis compared to BRL 52974.
BRL 53114: Similar to BRL 52656, it also crosses the blood-brain barrier and has a higher potency in diuretic effects.
U50,488: Another kappa opioid receptor agonist known for its diuretic and analgesic properties.
The uniqueness of BRL 52974 lies in its limited ability to cross the blood-brain barrier, making it less potent in central nervous system effects compared to BRL 52656 and BRL 53114 .
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[4-(pyrrolidin-1-ylmethyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N4O/c20-14-4-3-13(9-15(14)21)10-18(26)25-8-5-16-19(23-12-22-16)17(25)11-24-6-1-2-7-24/h3-4,9,12,17H,1-2,5-8,10-11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLJXCDVYJKDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2C3=C(CCN2C(=O)CC4=CC(=C(C=C4)Cl)Cl)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932635 | |
| Record name | 2-(3,4-Dichlorophenyl)-1-{4-[(pyrrolidin-1-yl)methyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145544-79-2 | |
| Record name | Brl 52974 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145544792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenyl)-1-{4-[(pyrrolidin-1-yl)methyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6Ar,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1249028.png)



![N-[1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide](/img/structure/B1249037.png)
![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1249038.png)
![(3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione](/img/structure/B1249039.png)

![2-pyridin-2-yl-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]pyridin-2-yl]pyridine](/img/structure/B1249043.png)


![N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-beta-D-ribofuranosyl]adenine](/img/structure/B1249046.png)

